molecular formula C13H17N3O2 B2994644 2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine CAS No. 2034613-79-9

2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine

Cat. No.: B2994644
CAS No.: 2034613-79-9
M. Wt: 247.298
InChI Key: RTYOKCDGETVCEI-UHFFFAOYSA-N
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Description

2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine is a synthetic organic compound that belongs to the class of pyrazine derivatives This compound is known for its unique chemical structure, which includes a pyrazine ring substituted with a pyrrolidine-1-carbonyl group and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce reduced forms with altered functional groups .

Mechanism of Action

The mechanism of action of 2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist for certain receptors, such as the CB2 receptor, leading to various physiological effects . The compound’s structure allows it to bind to these targets and modulate their activity, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine include other pyrazine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(12-7-14-4-5-15-12)16-6-3-11(8-16)18-9-10-1-2-10/h4-5,7,10-11H,1-3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYOKCDGETVCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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